![molecular formula C12H14N4O B2858676 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline CAS No. 1274929-63-3](/img/structure/B2858676.png)
4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline” is a derivative of aniline and 1,2,4-triazole. Aniline is a primary amine that consists of a benzene ring attached to an amino group. 1,2,4-Triazole is a type of heterocyclic compound that contains a five-membered ring made up of three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an aniline derivative with a 1,2,4-triazole derivative. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the aniline) attached to a 1,2,4-triazole ring via a methoxy group. The 1,2,4-triazole ring would also have a cyclopropyl group attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aniline and 1,2,4-triazole groups could potentially make the compound more polar .科学的研究の応用
Microtubule-Binding Agents
One area of application involves the development of microtubule-binding agents. Researchers have synthesized a series of cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4. These compounds, including analogs structurally similar to "4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline," have shown promising cytotoxicity and tubulin inhibition. Molecular modeling studies indicated that these compounds interact with amino acids in the pharmacophore without forming hydrogen bonds, suggesting a novel mode of action against cancer cells (Odlo et al., 2010).
Antimicrobial Activity
Another significant application is in the synthesis of novel quinazolinone derivatives with potential antimicrobial properties. Some of these compounds, which share a core structural motif with "this compound," have been evaluated for their activity against a variety of microbial pathogens. The research highlighted the versatile synthetic routes for accessing these compounds and their subsequent screening for antimicrobial efficacy (Habib et al., 2013).
Energetic Materials Research
Research into the thermal stability and decomposition of energetic 1,2,4-triazoles, including compounds similar to "this compound," has been conducted to evaluate their potential as propellants and explosives. The study employed a pulsed photoacoustic pyrolysis technique to assess the thermal decomposition of these compounds, providing insights into their suitability for applications in rocket fuels (Rao et al., 2016).
Photoluminescent Materials
The synthesis and characterization of photoluminescent copper(I) complexes incorporating amido-triazole and diphosphine ligands have been explored. These complexes, related to the triazole core of "this compound," exhibit long-lived photoluminescence with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices. The study demonstrated the influence of ligand substitution on the emission properties of these complexes (Manbeck et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-9-3-5-10(6-4-9)17-7-11-14-12(16-15-11)8-1-2-8/h3-6,8H,1-2,7,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZQWIQVNMCSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)COC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2858593.png)
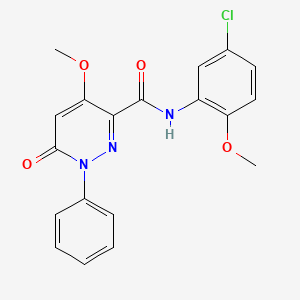
![N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2858595.png)
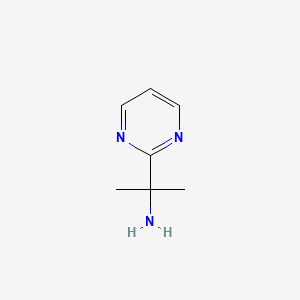
![2-{1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2858599.png)
![1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2858601.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2858602.png)
![N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2858603.png)

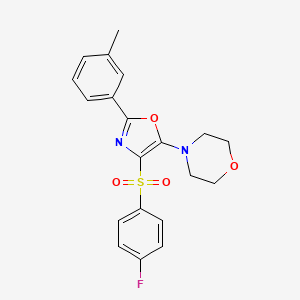
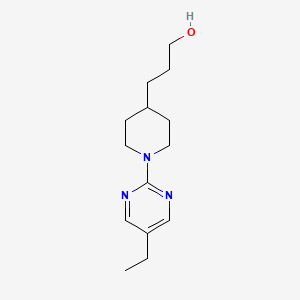
![2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2858612.png)
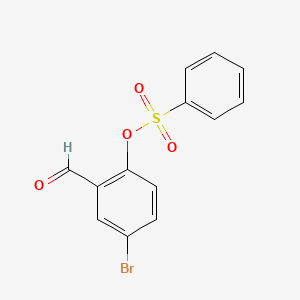
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858614.png)
